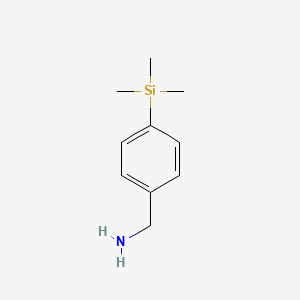

4-Trimethylsilanylbenzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Trimethylsilanylbenzylamine (TMSB) is a synthetic organic compound that is widely used in the field of organic chemistry, particularly in the synthesis of new compounds. It is a versatile compound that can be used as a reagent, a catalyst, a ligand, and a protecting group. TMSB is also used in many other applications, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of enzyme-catalyzed reactions.

Wissenschaftliche Forschungsanwendungen

Chromatin State Mapping in Mammalian Cells

4-Trimethylsilanylbenzylamine plays a role in the study of chromatin states in various mammalian cells. This application is essential in understanding gene expression and repression mechanisms, reflecting cell states and lineage potential (Mikkelsen et al., 2007).

Development of Unsaturated Nitrogen-Containing Ligands

In organometallic chemistry, derivatives of this compound are used for the development of unsaturated nitrogen-containing ligands. This contributes significantly to the understanding of the chemistry of triosmium clusters (Yin & Deeming, 1977).

Fabrication of Low-k Dielectrics in Electronics

The material is used in the deposition of dielectric thin films in standard PECVD systems, crucial for the fabrication of low-k dielectrics in electronics (Loboda, 1999).

Silica-Precipitating Peptides in Diatoms

Research has shown the role of this compound in the study of silica-precipitating peptides in diatoms, which is vital in understanding the biomineralization processes (Kröger, Deutzmann & Sumper, 2001).

Activation of Hydrogen Peroxide in Bromination Processes

This compound is instrumental in catalyzing the bromination of organic substrates, facilitating the activation of hydrogen peroxide (Goodman & Detty, 2004).

Aminomethylation Reactions in Organic Synthesis

It serves as a catalyst in aminomethylation reactions, particularly in the ortho-C-H bond addition of pyridine derivatives (Nagae et al., 2015).

Gas Chromatography-Mass Spectrometry in Biological Systems

The compound is used in gas chromatography-mass spectrometry for analyzing secondary lipid peroxidation products in biological systems (van Kuijk et al., 1990).

Development of Latent Fluorophores in Biochemical Research

It plays a crucial role in the development of latent fluorophores for various applications in biochemical and biological research (Lavis, Chao & Raines, 2006).

Eigenschaften

IUPAC Name |

(4-trimethylsilylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYXDIFUYBPESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)

![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)